molecular formula C23H24N4O4S B307333 tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate

tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate

Cat. No.: B307333
M. Wt: 452.5 g/mol
InChI Key: OYMCIEDIPSOCLI-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate typically involves multi-step organic reactionsThe final step involves the esterification of the compound with tert-butyl acetate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In industry, the compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to new applications in fields like electronics or coatings .

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate

InChI

InChI=1S/C23H24N4O4S/c1-23(2,3)31-19(28)14-27-17-7-5-4-6-15(17)8-9-18(21(27)29)32-22-26-25-20(30-22)16-10-12-24-13-11-16/h4-7,10-13,18H,8-9,14H2,1-3H3

InChI Key

OYMCIEDIPSOCLI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NN=C(O3)C4=CC=NC=C4

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NN=C(O3)C4=CC=NC=C4

Origin of Product

United States

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